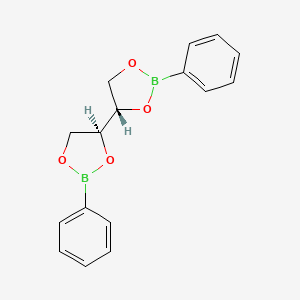
(4S)-2,2'-Diphenyl-4,4'-bi-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes two phenyl groups and a dioxaborolane ring. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a suitable diol under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include various boronic acids, esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, electronic materials, and other industrial products.
作用機序
The mechanism of action of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, electrophiles, and other reactive species, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in similar reactions.
2,2’-Bipyridine: A ligand with a similar structure but different reactivity.
Dioxaborolane derivatives: Compounds with variations in the substituents on the dioxaborolane ring.
Uniqueness
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is unique due to its specific combination of phenyl groups and dioxaborolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of chemical reactions and applications.
特性
CAS番号 |
71185-04-1 |
|---|---|
分子式 |
C16H16B2O4 |
分子量 |
293.9 g/mol |
IUPAC名 |
(4S)-2-phenyl-4-[(4S)-2-phenyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-3-7-13(8-4-1)17-19-11-15(21-17)16-12-20-18(22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChIキー |
NXBKOCIJFFQUKQ-HOTGVXAUSA-N |
異性体SMILES |
B1(OC[C@H](O1)[C@@H]2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
B1(OCC(O1)C2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)

![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)

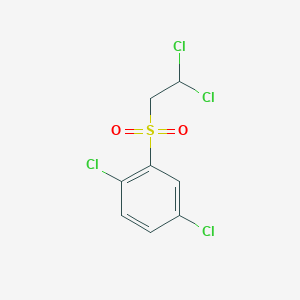

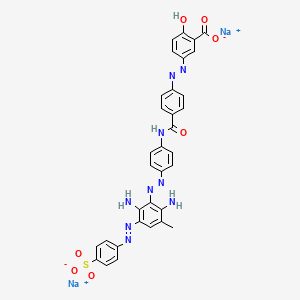
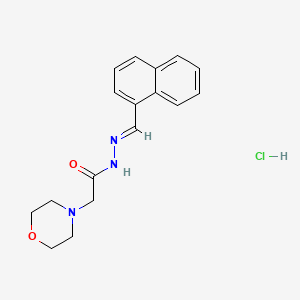

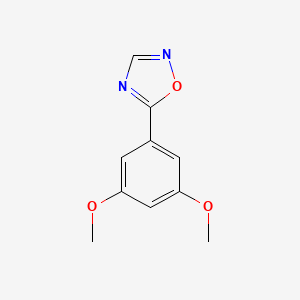
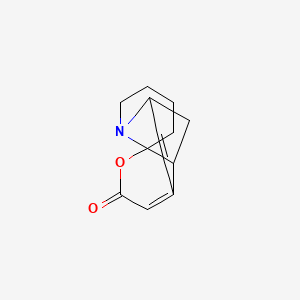
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
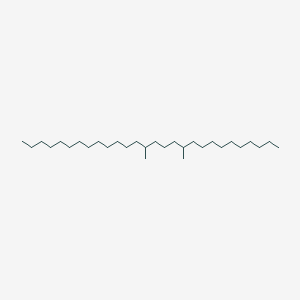
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
